molecular formula C9H12O B062486 2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol CAS No. 181276-85-7

2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol

Cat. No. B062486
M. Wt: 136.19 g/mol
InChI Key: MVVJLDSFPWOYPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol, also known as TMT, is a pheromone produced by male mice that elicits a fear response in female mice. It is a volatile compound that is released in the urine of male mice, and it has been found to have a significant impact on the behavior of female mice. The purpose of

Mechanism Of Action

The mechanism of action of 2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol is not fully understood, but it is believed to involve the activation of the amygdala, a brain region that is involved in the processing of emotional information. 2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol has been shown to activate neurons in the amygdala and to increase the release of neurotransmitters such as dopamine and norepinephrine.

Biochemical And Physiological Effects

2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol has been found to have a number of biochemical and physiological effects, including the activation of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. 2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol has also been shown to increase heart rate and blood pressure in mice.

Advantages And Limitations For Lab Experiments

2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol has several advantages as a tool for studying the neural mechanisms underlying fear and anxiety in mice. It is a natural pheromone that is produced by male mice, which makes it a more ecologically valid stimulus than many other fear-inducing stimuli used in lab experiments. However, 2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol also has several limitations, including its volatility and the fact that it can be difficult to control the concentration of 2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol in lab experiments.

Future Directions

There are several future directions for research on 2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol. One area of research is the development of new methods for synthesizing 2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol that are more efficient and cost-effective. Another area of research is the investigation of the neural mechanisms underlying the fear response to 2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol, including the role of specific neurotransmitters and neural circuits. Finally, there is a need for further research on the potential therapeutic applications of 2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol, particularly in the treatment of anxiety disorders.

Synthesis Methods

The synthesis of 2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol involves the reaction of 2-cyclopenten-1-one with methylmagnesium bromide to produce 2-methyl-4,4-dimethyl-2-cyclopenten-1-ol. This compound is then reacted with acetylene in the presence of a palladium catalyst to produce 2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol.

Scientific Research Applications

2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol has been extensively studied in the context of animal behavior, particularly in mice. It has been found to elicit a fear response in female mice, which is believed to be a result of its role as a pheromone. 2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol has also been studied as a potential tool for studying the neural mechanisms underlying fear and anxiety in mice.

properties

CAS RN

181276-85-7

Product Name

2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

2-ethynyl-4,4-dimethylcyclopent-2-en-1-ol

InChI

InChI=1S/C9H12O/c1-4-7-5-9(2,3)6-8(7)10/h1,5,8,10H,6H2,2-3H3

InChI Key

MVVJLDSFPWOYPD-UHFFFAOYSA-N

SMILES

CC1(CC(C(=C1)C#C)O)C

Canonical SMILES

CC1(CC(C(=C1)C#C)O)C

synonyms

2-Cyclopenten-1-ol, 2-ethynyl-4,4-dimethyl- (9CI)

Origin of Product

United States

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